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Compound of Interest

Compound Name: 5-Cyclopropylthiazol-2-amine

Cat. No.: B1592768 Get Quote

An In-depth Technical Guide to 5-Cyclopropylthiazol-2-amine for Drug Discovery

Professionals

Introduction: The Emergence of a Privileged
Scaffold
In the landscape of modern medicinal chemistry, the 2-aminothiazole moiety is recognized as a

"privileged structure," a molecular framework that demonstrates the ability to bind to a variety of

biological targets, thereby exhibiting a wide spectrum of pharmacological activities.[1][2] 5-
Cyclopropylthiazol-2-amine, a specific derivative within this class, combines the versatile 2-

aminothiazole core with a cyclopropyl group—a small, strained ring known to enhance

metabolic stability, improve potency, and modulate pharmacokinetic properties.[3] This guide

offers a comprehensive technical overview of 5-Cyclopropylthiazol-2-amine, intended for

researchers and professionals engaged in drug discovery and development. We will delve into

its chemical identity, a robust synthesis protocol, and its potential as a cornerstone for

developing novel therapeutics.

PART 1: Chemical Identity and Physicochemical
Properties
A precise understanding of a compound's identity and properties is fundamental to its

application in research and development.
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Nomenclature and Identification
IUPAC Name: 5-cyclopropyl-1,3-thiazol-2-amine[4]

CAS Number: 606092-87-9[4][5][6]

Molecular Formula: C₆H₈N₂S[4][5]

Synonyms
The compound is known by several synonyms in commercial and chemical databases,

including:

2-Amino-5-cyclopropylthiazole[4]

5-Cyclopropyl-thiazol-2-ylamine[4]

5-cyclopropyl-2,3-dihydro-1,3-thiazol-2-imine[4]

Physicochemical Data Summary
The following table summarizes the key computed physicochemical properties of 5-
Cyclopropylthiazol-2-amine, which are crucial for predicting its behavior in biological systems

and for designing experimental protocols.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/5-Cyclopropyl-1_3-thiazol-2-amine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Cyclopropyl-1_3-thiazol-2-amine
https://www.sigmaaldrich.com/HK/zh/product/bldpharmatech/bl3h160ba358?context=bbe
https://store.apolloscientific.co.uk/product/5-cyclopropylthiazol-2-amine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Cyclopropyl-1_3-thiazol-2-amine
https://www.sigmaaldrich.com/HK/zh/product/bldpharmatech/bl3h160ba358?context=bbe
https://pubchem.ncbi.nlm.nih.gov/compound/5-Cyclopropyl-1_3-thiazol-2-amine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Cyclopropyl-1_3-thiazol-2-amine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Cyclopropyl-1_3-thiazol-2-amine
https://www.benchchem.com/product/b1592768?utm_src=pdf-body
https://www.benchchem.com/product/b1592768?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592768?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Weight 140.21 g/mol PubChem[4]

Exact Mass 140.04081944 Da PubChem[4]

XLogP3-AA (LogP) 1.2 PubChem[4]

Hydrogen Bond Donor Count 1 PubChem[4]

Hydrogen Bond Acceptor

Count
3 PubChem[4]

Topological Polar Surface Area 67.2 Å² PubChem[4]

Rotatable Bond Count 1 PubChem[4]

Complexity 114 PubChem[4]

These properties are computationally derived and provide a predictive foundation for

experimental design, such as assessing potential membrane permeability (LogP) and solubility

characteristics (Polar Surface Area).

PART 2: Synthesis and Mechanism
The synthesis of 2-aminothiazole derivatives is well-established, with the Hantzsch thiazole

synthesis being a primary and versatile method.[7] This approach involves the condensation

reaction between an α-haloketone and a thiourea.

Proposed Synthesis Protocol: Hantzsch Thiazole
Synthesis
This protocol details a reliable method for synthesizing 5-Cyclopropylthiazol-2-amine from

commercially available starting materials.

Step 1: Bromination of Cyclopropyl Methyl Ketone

Objective: To generate the key intermediate, 1-bromo-1-cyclopropylethan-1-one (an α-

haloketone).
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Methodology:

Dissolve cyclopropyl methyl ketone (1.0 eq) in a suitable solvent such as methanol or

acetic acid.

Cool the solution to 0-5°C in an ice bath.

Add bromine (1.0 eq) dropwise while maintaining the temperature below 10°C. The

dropwise addition is critical to control the exothermic reaction and prevent over-

bromination.

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours,

monitoring by TLC until the starting material is consumed.

Quench the reaction by adding a solution of sodium bisulfite to neutralize any remaining

bromine.

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane),

wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure. The crude α-bromoketone is often used directly in the next step without further

purification due to its potential lachrymatory nature.

Step 2: Cyclocondensation with Thiourea

Objective: To form the thiazole ring through condensation of the α-bromoketone with

thiourea.

Methodology:

Dissolve thiourea (1.1 eq) in ethanol in a round-bottom flask.

Add the crude 1-bromo-1-cyclopropylethan-1-one (1.0 eq) solution in ethanol to the flask.

Reflux the reaction mixture for 4-6 hours. The progress can be monitored by TLC.[8] The

elevated temperature provides the necessary activation energy for the nucleophilic attack

of the sulfur atom on the α-carbon, followed by intramolecular cyclization and dehydration.

After completion, cool the reaction mixture to room temperature.
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Neutralize the mixture with a base, such as aqueous sodium bicarbonate or ammonium

hydroxide, to deprotonate the aminothiazole hydrobromide salt, precipitating the free

amine product.

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to

obtain pure 5-Cyclopropylthiazol-2-amine.

Experimental Workflow Diagram
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Step 1: α-Haloketone Formation

Step 2: Hantzsch Thiazole Synthesis
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Caption: Hantzsch synthesis workflow for 5-Cyclopropylthiazol-2-amine.
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PART 3: Applications in Drug Discovery
The 2-aminothiazole scaffold is a cornerstone in numerous clinically significant drugs, including

the anticancer agent Dasatinib.[9][10] The incorporation of this moiety is a validated strategy for

targeting a wide array of proteins. While specific biological data for 5-Cyclopropylthiazol-2-
amine is not extensively published, its structural features suggest significant potential across

several therapeutic areas.

A Privileged Scaffold for Kinase Inhibition
Many 2-aminothiazole derivatives function as ATP-competitive inhibitors of protein kinases. The

nitrogen atoms in the thiazole ring and the exocyclic amine can form critical hydrogen bonds

with the hinge region of the kinase active site, a common binding motif for inhibitors. The 5-

position substituent, in this case, the cyclopropyl group, typically projects into the solvent-

exposed region or a hydrophobic pocket, influencing potency and selectivity.

Potential Targets: Based on analogs, potential kinase targets could include Tyrosine Kinases

(e.g., Src family, Abl) and Serine/Threonine Kinases involved in cell proliferation and

signaling pathways.[9][10]

Antimicrobial and Anti-inflammatory Potential
The thiazole ring is a key component of many compounds with demonstrated antimicrobial and

anti-inflammatory activities.[7][11] The mechanism often involves the inhibition of essential

microbial enzymes or the modulation of inflammatory signaling cascades.

Antimicrobial Applications: Derivatives have shown activity against various bacterial and

fungal strains.[7][12]

Anti-inflammatory Applications: The scaffold can be elaborated to target enzymes like COX

or to modulate pathways involving cytokines.

Diagram of Potential Therapeutic Applications
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Caption: Potential therapeutic targets for 5-cyclopropylthiazol-2-amine derivatives.

PART 4: Safety and Handling
As with any laboratory chemical, proper handling of 5-Cyclopropylthiazol-2-amine is

essential.

GHS Hazard Statements: The compound is classified as an irritant.[6] According to GHS

classifications, it may be harmful if swallowed or inhaled, causes skin irritation, and causes

serious eye irritation.[4][6]

Precautionary Measures: Use only in a well-ventilated area, such as a fume hood. Wear

appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat. Avoid breathing dust or fumes. Wash hands thoroughly after handling.[6]
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Conclusion
5-Cyclopropylthiazol-2-amine represents a high-potential starting point for medicinal

chemistry campaigns. It combines the biologically validated 2-aminothiazole core with a

cyclopropyl group known to confer advantageous physicochemical properties. The

straightforward Hantzsch synthesis makes it an accessible building block for creating diverse

libraries of compounds. For drug development professionals, this molecule serves as a

versatile scaffold poised for derivatization and exploration across multiple therapeutic areas,

particularly in the development of kinase inhibitors and novel antimicrobial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [IUPAC name and synonyms for 5-Cyclopropylthiazol-2-
amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1592768#iupac-name-and-synonyms-for-5-
cyclopropylthiazol-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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